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1-(3-Morpholinopropyl)guanidine

Cat. No.: B12861403
M. Wt: 186.26 g/mol
InChI Key: UXOUIFWYBYHKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Morpholinopropyl)guanidine is a chemical compound for research use only. It is not for diagnostic or therapeutic use. Guanidines are a class of organic compounds sharing a common functional group with the general structure (R1R2N)(R3R4N)C=N-R5. The conjugate acid of guanidine, the guanidinium cation, is a highly stable ion in aqueous solution due to efficient resonance stabilization of the charge, making guanidine a very strong base . Compounds featuring morpholine and guanidine groups are of significant interest in medicinal and organic chemistry. For instance, the morpholine group is a common feature in molecules designed for photodynamic therapy and other biomedical applications . Similarly, guanidine derivatives have a wide range of applications, from serving as catalysts in organic synthesis to being investigated for their biological activities. Researchers should consult the safety data sheet and conduct their own characterization to confirm the identity, purity, and stability of the product before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N4O B12861403 1-(3-Morpholinopropyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)guanidine

InChI

InChI=1S/C8H18N4O/c9-8(10)11-2-1-3-12-4-6-13-7-5-12/h1-7H2,(H4,9,10,11)

InChI Key

UXOUIFWYBYHKQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN=C(N)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Morpholinopropyl Guanidine and Derived Analogues

General Principles of Guanidine (B92328) Synthesis

The construction of the guanidine functional group is a cornerstone of these synthetic endeavors. Various methods have been developed, each with its own advantages and limitations. These approaches can be broadly categorized into classical methods and more modern catalytic strategies. Classical synthesis often involves the use of guanylating agents like thioureas, isothioureas, cyanamides, and carbodiimides. rsc.org

Carbodiimide-mediated Guanylation Reactions

A prevalent and straightforward method for guanidine synthesis is the addition of an amine to a carbodiimide (B86325). dergipark.org.tr This reaction is atom-economical, directly forming the guanidine without the generation of byproducts. dergipark.org.tr However, the reaction of aromatic amines with carbodiimides often requires harsh conditions or the use of a catalyst to proceed at a reasonable rate. dergipark.org.tr For instance, the guanylation of amines with carbodiimides can be effectively promoted by various catalysts, including those based on rare earth metals. dergipark.org.tr

Carbodiimides themselves can be generated in situ from other precursors, such as thioureas, and subsequently react with amines to form guanidines. rsc.org This approach has been utilized in metal-free, three-component reaction systems. researchgate.net The reaction of an amine with a carbodiimide is a key step in many multi-step synthetic sequences leading to complex guanidine-containing molecules. researchgate.net

Metal-Free Synthetic Approaches

In recent years, there has been a growing interest in developing metal-free synthetic methods for guanidine formation, driven by the desire for more environmentally friendly and cost-effective processes. researchgate.netnih.gov These approaches often rely on the use of alternative activating agents or reaction conditions to facilitate the guanylation reaction.

One such strategy involves the use of visible light and a photocatalyst to mediate the conversion of thioureas into guanidines in water. researchgate.net This method offers several advantages, including the use of a non-toxic solvent and operation at room temperature in an open flask. researchgate.net Another metal-free approach utilizes a three-component reaction of isocyanides, amines, and an N-halo reagent to generate N-sulfonyl guanidines via a carbodiimide intermediate. researchgate.net Furthermore, symmetrical N,N',N''-substituted sulfonyl guanidines have been synthesized through a metal-free protocol involving the reaction of N,N-dibromoarylsulfonamides with isonitriles, where one molecule of isonitrile surprisingly acts as the amine source. nih.gov

Application of Ionic Liquids in Guanidine Formation

Ionic liquids (ILs) have emerged as promising solvents and catalysts for a variety of organic transformations, including the synthesis of guanidines. dergipark.org.trdergipark.org.tr Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, can offer significant advantages over traditional organic solvents. alfa-chemistry.com

Specifically, certain ionic liquids have been shown to act as effective promoters for the addition of primary and secondary amines to carbodiimides, leading to the formation of guanidines in excellent yields. dergipark.org.tr For example, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([HMIm]BF4) has been identified as a particularly effective ionic liquid for this transformation. dergipark.org.tr Guanidine-based ionic liquids themselves have also been synthesized and utilized as catalysts in various organic reactions, highlighting the versatility of the guanidinium (B1211019) moiety. alfa-chemistry.comrsc.orgbohrium.comacs.org

Strategies for Incorporating the Morpholinopropyl Side Chain

The introduction of the 3-morpholinopropyl group is a critical step in the synthesis of 1-(3-Morpholinopropyl)guanidine and its analogues. This can be achieved through various synthetic strategies, primarily involving either the direct reaction of a morpholine-containing amine with a guanylating agent or the construction of the side chain on a pre-formed guanidine core.

Direct Amination Approaches

Direct amination involves the reaction of 3-morpholinopropylamine with a suitable guanylating agent. This is a convergent and often efficient method for introducing the desired side chain. For instance, 3-morpholinopropylamine can be reacted with a pyrazole-carboxamidine derivative to form the corresponding guanidine. nih.gov

Recent advances in C-H amination reactions offer potential, though not yet specifically reported for this compound, for the direct introduction of an amino group, which could then be further functionalized. prismbiolab.comwhiterose.ac.uk These methods often utilize transition metal catalysts to activate C-H bonds for amination. researchgate.net

Multi-Step Coupling Reactions

In more complex syntheses, the morpholinopropyl side chain may be introduced through a multi-step sequence. This can involve the initial attachment of a precursor to the guanidine core, followed by transformation into the final morpholine-containing moiety. For example, a side chain with a terminal leaving group can be displaced by morpholine (B109124) in a nucleophilic substitution reaction. cmu.edu

Multi-component coupling reactions have also been employed to construct highly functionalized guanidine-containing molecules, where the morpholinopropyl group could be introduced as one of the components. nih.govrsc.org These reactions allow for the rapid assembly of complex structures from simple starting materials. durham.ac.uk The synthesis of analogues often involves the alkylation of a suitable precursor with a reactive derivative of 3-morpholinopropylamine, such as 3-morpholinopropyl methanesulfonate. nih.gov

Table of Synthetic Methods for Guanidine Formation

MethodDescriptionKey Features
Carbodiimide-mediated Guanylation Addition of an amine to a carbodiimide. dergipark.org.trAtom-economical, direct formation of guanidines. dergipark.org.tr
Metal-Free Synthesis Utilizes non-metallic reagents and conditions. researchgate.netnih.govEnvironmentally friendly, avoids metal contamination. researchgate.net
Ionic Liquid-Promoted Synthesis Employs ionic liquids as solvents or catalysts. dergipark.org.tralfa-chemistry.comEnhanced reaction rates, potential for catalyst recycling. alfa-chemistry.comrsc.org

Biological Activities and Molecular Mechanisms of 1 3 Morpholinopropyl Guanidine Derivatives

Enzyme Inhibition and Modulation Studies

The unique structural features of 1-(3-morpholinopropyl)guanidine derivatives have made them subjects of study in the inhibition of several key enzymes implicated in a range of physiological and pathological processes.

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes. mdpi.com There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). mdpi.comsemanticscholar.org While NO plays vital roles in neurotransmission and blood pressure regulation, its overproduction by nNOS is linked to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuropathic pain and migraine. semanticscholar.orgnih.gov Consequently, the selective inhibition of nNOS over the other isoforms is a significant therapeutic goal to avoid side effects related to the cardiovascular and immune systems. mdpi.comsemanticscholar.orggoogle.com

In the search for selective nNOS inhibitors, pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to identify key molecular features necessary for potent and selective inhibition. mdpi.comsemanticscholar.org Within these studies, guanidine-containing compounds have been evaluated. A derivative featuring a morpholinopropyl group was identified as an inhibitor of nNOS, highlighting the potential of this scaffold in targeting the enzyme. semanticscholar.org

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by systematically modifying a molecule's structure to enhance its biological activity and selectivity against a specific target. oncodesign-services.com For nNOS inhibitors, the goal is to design molecules that fit precisely into the active site of nNOS without strongly binding to the highly similar active sites of eNOS and iNOS. nih.gov

The binding of the substrate, L-arginine, to the NOS active site involves a tight interaction between its guanidine (B92328) group and a conserved glutamate (B1630785) residue (Glu597 in human nNOS). nih.gov Inhibitors often mimic this interaction. SAR studies on various guanidine derivatives have shown that modifications to the chain linking the guanidine group can significantly influence selectivity.

In a study utilizing Comparative Molecular Field Analysis (CoMFA), a series of guanidine derivatives were analyzed to build a predictive 3D-QSAR model for nNOS inhibition. semanticscholar.org The model helped to identify the structural requirements for high inhibitory activity. The inclusion of a morpholinopropyl group, as seen in N-(this compound) derivatives, was part of this analysis, contributing to the understanding of the spatial and electronic properties that favor nNOS binding. semanticscholar.org

Table 1: nNOS Inhibitory Activity of Selected Guanidine Derivatives. semanticscholar.org
CompoundStructurepIC50 (Experimental)pIC50 (Predicted)
N-(1-(3-morpholinopropyl)-Guanidino-N-propyl-morpholine6.1816.120
N-(1-(3-((1-ethylpyrrolidin-2-yl)methylamino)propyl)-Guanidino-N-propyl-(1-ethylpyrrolidin-2-yl)methylamine6.8866.700
N-(1-(3-adamantanaminopropyl)-Guanidino-N-propyl-adamantanamine6.4446.388
N-(1-(2-(dimethylamino)ethyl)-Guanidino-N-ethyl-dimethylamine6.7706.736

D-alanine:D-alanine ligase (Ddl) is an essential bacterial enzyme involved in the cytoplasmic stage of peptidoglycan biosynthesis. plos.org It catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide, a crucial component of the bacterial cell wall precursor. plos.orgnih.gov The absence of this pathway in humans makes Ddl an attractive target for the development of new antibiotics. plos.orgbiorxiv.org The Escherichia coli DdlB isoform is a well-studied example of this enzyme class. plos.orgplos.org

In an effort to discover novel inhibitors of DdlB, a library of 6-arylpyrido[2,3-d]pyrimidines was synthesized and evaluated. plos.org The study explored the impact of substitutions at various positions of the core scaffold. When assessing the effect of N-2 substitutions, basic aliphatic side chains were introduced to potentially improve aqueous solubility and explore steric constraints around the enzyme's active site. plos.org The introduction of an N-morpholinopropyl moiety was found to reduce the inhibitory activity compared to the unsubstituted parent compound in that specific series. plos.org However, the reintroduction of a tert-butylurea (B72671) group at another position in the morpholinopropyl-containing derivative resulted in one of the most potent DdlB inhibitors in the study (compound 16), with an IC50 value of 133 μM. plos.org

Table 2: DdlB Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives. plos.org
Compound IDKey Structural FeaturesIC50 (µM)
15N-morpholinopropyl at N-2>250
16N-morpholinopropyl at N-2, tert-butylurea at N-7133
28N-morpholinopropyl at N-2>250
33Unsubstituted diamine206

Kinetic analysis was performed on selected potent inhibitors from the 6-arylpyrido[2,3-d]pyrimidine series to determine their mode of action and inhibitory constants (Kᵢ). plos.org By measuring the rate of enzyme activity at different concentrations of the inhibitor and the substrate (ATP), researchers can elucidate the nature of the inhibition (e.g., competitive, noncompetitive, uncompetitive). For two lead compounds in the study, the data were fitted to various inhibition models, which revealed an ATP-competitive mechanism. plos.org This analysis is fundamental to understanding how the inhibitor interacts with the enzyme and provides a more precise measure of its potency. plos.org

The DdlB enzyme possesses a binding site for ATP, which is essential for its catalytic function. plos.orgplos.org Inhibitors that bind to this site and compete with the endogenous ATP are known as ATP-competitive inhibitors. unimi.itnih.gov The kinetic studies on the 6-arylpyrido[2,3-d]pyrimidine series, which included derivatives with the morpholinopropyl group, confirmed that they act through an ATP-competitive mechanism. plos.orgplos.org This indicates that these compounds occupy the ATP-binding pocket of DdlB, thereby preventing the enzyme from utilizing ATP for the ligation reaction. plos.org The discovery of new ATP-competitive inhibitors for DdlB is a promising strategy for developing novel antibacterial agents. plos.org

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. frontiersin.orgbiorxiv.org Because cancer cells have high metabolic demands, they are often more dependent on NAD+ synthesis, making NAMPT an attractive target for anticancer therapies. nih.govrndsystems.com

Several small-molecule inhibitors of NAMPT have been developed. rndsystems.comnih.gov In the development of novel NAMPT inhibitors, various chemical scaffolds have been explored. A study detailing the synthesis of sulfonamide-based NAMPT inhibitors included a compound featuring a 3-morpholinopropyl group: 6-Amino-N-(furan-2-ylmethyl)-N-(3-morpholinopropyl)hexane-1-sulfonamide. unil.ch The inclusion of the morpholinopropyl moiety in the design of these inhibitors suggests its utility in achieving favorable interactions within the NAMPT binding site or in conferring desirable physicochemical properties to the molecule. unil.ch

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Intracellular NAD+ Depletion Mechanisms

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for hundreds of metabolic reactions and a critical substrate for signaling enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs). nih.govmdpi.com The depletion of intracellular NAD+ can lead to cell death, a strategy that has been explored for anticancer therapies. nih.gov

Certain guanidine derivatives function as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary NAD+ salvage pathway in mammals. nih.gov Inhibition of NAMPT leads to a significant reduction in intracellular NAD+ levels, ultimately causing cytotoxicity in cancer cells, which have a high demand for this metabolite. nih.gov For instance, the highly selective NAMPT inhibitor GMX1778, a compound containing a guanidine group, potently induces NAD+ depletion. nih.gov Resistance to such inhibitors can arise through mechanisms that bypass the salvage pathway, such as the upregulation of quinolinate phosphoribosyltransferase (QPRT), a key enzyme in the de novo NAD+ synthesis pathway from tryptophan. nih.gov

Protein Arginine Methyltransferase 3 (PRMT3) Inhibition

Protein arginine methyltransferases (PRMTs) are enzymes that play crucial roles in various cellular processes by methylating arginine residues on proteins. nih.govnih.gov PRMT3, a type I PRMT, is involved in ribosome biogenesis and has been implicated in cancer. nih.govnih.gov A significant breakthrough in targeting this enzyme was the discovery of selective inhibitors based on a urea-containing scaffold, which includes derivatives related to this compound. These inhibitors were found to be noncompetitive with both the peptide substrate and the S-adenosyl methionine (SAM) cofactor, pointing to a novel mechanism of action. nih.govmdpi.com

Allosteric Binding Site Exploitation

Research has revealed that these inhibitors function by binding to a previously unknown allosteric site on the PRMT3 enzyme. nih.govnih.gov X-ray crystallography studies of PRMT3 in complex with these inhibitors confirmed that they bind at the interface between the two subunits of the PRMT3 homodimer. nih.govnih.gov This allosteric pocket is distinct from the active site where the substrate and cofactor bind. nih.gov

The binding is characterized by specific hydrogen bond interactions. For example, the crystal structure of an inhibitor-PRMT3 complex (PDB code 4HSG) shows that the inhibitor's benzothiadiazole ring and urea (B33335) moiety engage with amino acid side chains, including Threonine 466 (T466), Glutamate 422 (E422), and Arginine 396 (R396). nih.govnih.gov The discovery and exploitation of this allosteric site provided the first experimental evidence that potent and selective PRMT3 inhibitors could be developed. nih.gov

Urea Moiety Bioisostere Research

The central urea moiety of the inhibitor scaffold is critical for its interaction with the allosteric binding pocket of PRMT3. nih.gov The carbonyl group of the urea forms a key hydrogen bond with the guanidinium (B1211019) group of R396, while the two amino groups of the urea form hydrogen bonds with the carboxylate of E422. nih.gov

To probe the importance of this interaction, researchers synthesized and tested bioisosteres—chemical groups with similar physical or chemical properties—to replace the urea. The following table summarizes the findings for several bioisosteres compared to their urea-based counterparts.

Urea Analogue Bioisostere Bioisostere Compound Result
Compound 2Diaminosquarate10>100-fold loss of potency. nih.gov
Compound 14uDiaminosquarate11>200-fold loss of potency. nih.gov
Not ApplicableCyanoguanidine12No inhibitory activity (IC₅₀ >100 µM). nih.gov
Not ApplicableAminotriazole13No inhibitory activity (IC₅₀ >100 µM). nih.gov

These structure-activity relationship (SAR) studies demonstrated that replacements such as diaminosquarate, cyanoguanidine, and aminotriazole led to a dramatic or complete loss of inhibitory potency. nih.gov This confirms that the specific geometry and hydrogen-bonding capabilities of the urea moiety are ideal and crucial for effective binding within the PRMT3 allosteric site. nih.gov

Sirtuin (Sirt1, Sirt2, Sirt4, Sirt5) Modulatory Activity

Sirtuins are a class of NAD+-dependent enzymes that remove acyl groups from protein lysine (B10760008) residues, playing key roles in metabolism, DNA repair, and aging. uni-halle.denih.gov Given their dependence on NAD+, their activity is intrinsically linked to the mechanisms of NAD+ depletion discussed previously. Virtual screening of compound libraries has identified novel inhibitors for various sirtuin isoforms, including SIRT1 and SIRT2. uni-halle.de While direct studies on this compound itself are not prominent, related chemical structures have been investigated. For instance, thiocyanates have been identified as a novel chemotype of NAD+-competitive reversible inhibitors for SIRT1. uni-halle.de The development of selective modulators for different sirtuins is an active area of research, with the potential to target a range of pathologies from cancer to viral infections. uni-halle.denih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com These inhibitors are used in the management of neurological disorders like Alzheimer's disease and myasthenia gravis. nih.govuit.no

Several studies have shown that guanidine-containing compounds can be potent cholinesterase inhibitors. uit.nomdpi.com In one study developing inhibitors from a marine pharmacophore, guanidine-bearing compounds displayed the highest general inhibitory potential against AChE and were particularly active against BChE. uit.no Another study identified guanidine alkaloids from the scorpion Buthus martensii Karsch that acted as selective AChE inhibitors. mdpi.com

The table below shows the inhibitory activity of selected guanidine alkaloids on cholinesterases. mdpi.com

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity Index (BChE/AChE)
Buthutin A (1)7.83 ± 0.0647.44 ± 0.956.05
Buthutin B (2)61.45 ± 2.34122.31 ± 4.511.99
Compound 440.93 ± 3.21134.82 ± 5.673.29

Kinetic analysis of the most potent compound, Buthutin A, revealed a mixed-type reversible inhibition of AChE, suggesting it binds to both the catalytic active site and the peripheral anionic site of the enzyme. mdpi.com

Proteinase K Inhibition

Proteinase K is a broad-spectrum serine protease used extensively in molecular biology to digest proteins and remove contamination from nucleic acid preparations. itwreagents.compromega.com It is known for its stability and activity in the presence of denaturing agents. itwreagents.com

Contrary to being inhibitors, guanidine derivatives like guanidinium chloride and guanidinium thiocyanate (B1210189) are known to enhance the activity of Proteinase K. itwreagents.comkhimexpert.com These chaotropic agents work by denaturing the protein substrates, unfolding them and making them more accessible to the protease for digestion. itwreagents.compromega.com Proteinase K itself is not inhibited by agents like guanidinium chloride, urea, or detergents such as SDS. itwreagents.com Its activity is, however, inhibited by serine protease inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) and diisopropyl fluorophosphate (B79755) (DFP). itwreagents.com Therefore, compounds of the this compound class are not expected to function as inhibitors of Proteinase K.

Receptor Interaction and Ligand Modulation

The this compound scaffold has proven to be a versatile template for the development of ligands targeting a diverse array of receptor systems. This section details the specific interactions and modulatory activities of its derivatives at various key receptors implicated in a range of physiological and pathological processes.

Cannabinoid Receptor (e.g., CB2) Ligand Interactions

Derivatives of the morpholine (B109124) class have been investigated for their affinity and activity at cannabinoid receptors, particularly the CB2 receptor. The N-morpholinoethyl moiety has been identified as a key pharmacophore that can occupy a deep hydrophobic pocket within the CB2 receptor, an area surrounded by conserved aromatic residues such as Trp172, Tyr190, and Trp194 in the fourth transmembrane domain. acs.org These residues are considered crucial for ligand recognition. acs.org

The nature of the substituent on the indole (B1671886) core of these morpholine derivatives plays a critical role in determining their selectivity and functional activity. For instance, the introduction of bulky substituents at the 3-position of the indole ring can enhance selectivity for the CB2 receptor. acs.org Furthermore, a methoxy (B1213986) group at the 7-position of the indole core can switch the compound's activity from agonistic to antagonistic at the CB2 receptor, likely by altering the binding orientation and disrupting key interactions with tryptophan residues. acs.org

In radioligand binding studies, the classical cannabinoid agonist [3H]WIN55212-2, which contains a morpholinyl methyl group, has been used to characterize cannabinoid receptors in rat cerebellar membranes. nih.gov The binding of this agonist is sensitive to guanine (B1146940) nucleotides, indicating its interaction with G-protein coupled receptors. nih.gov While many arylpyrazole derivatives based on the structure of rimonabant (B1662492) have shown significant binding to the CB1 receptor, they often exhibit low selectivity for this subtype over the CB2 receptor. jbclinpharm.org

The endocannabinoid system, which includes the CB1 and CB2 receptors, is integral to a wide range of physiological processes. mdpi.com Both CB1 and CB2 are class A, rhodopsin-like G protein-coupled receptors (GPCRs). bmglabtech.com CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily located in the immune system and peripheral tissues, where they are involved in inflammation and immune responses. bmglabtech.com The interaction of ligands with these receptors initiates a cascade of intracellular signaling events. bmglabtech.com

Dopamine (B1211576) Receptor (e.g., D3) Agonistic Activity

The N-morpholinopropyl moiety, when functionalized with an aryl group in the 2-position, has been extensively utilized in the creation of selective agonists for the dopamine D3 receptor. acs.org This selectivity is particularly important as dysregulation of D3 receptors, but not necessarily D2 receptors, is observed in certain neurological disorders. acs.org The structural similarity of some of these derivatives to noradrenaline is noteworthy. acs.org

Research into a series of 1-(3-morpholinopropyl)-3,4-dihydroquinolin-2(1H)-one derivatives has been conducted to explore their activity at dopamine receptors. nih.gov While detailed agonistic activity data for these specific compounds is not provided in the available literature, their synthesis and characterization point towards an effort to develop novel dopamine receptor ligands. nih.gov

The development of D3 selective ligands is a significant challenge due to the high homology between D2 and D3 receptors. frontiersin.orgchemrxiv.org Early D3 selective ligands, such as BP897, demonstrated potent D3 receptor binding with significant selectivity over D2 receptors. frontiersin.org More recent efforts have explored alternative scaffolds to the traditional arylpiperazine, such as 1,2,4-triazole-based derivatives, to achieve D3 selectivity. frontiersin.org Activation of the D3 receptor has been shown to reduce GABA-A receptor-mediated currents in neurons of the nucleus accumbens through a mechanism involving phospho-dependent endocytosis. nih.gov

Sigma Receptor (σ1 and σ2) Binding Affinity

Derivatives containing the this compound scaffold have been investigated for their binding affinities at sigma-1 (σ1) and sigma-2 (σ2) receptors. It is now widely accepted that there are at least two sigma receptor subtypes. sigmaaldrich.com These receptors are of interest as potential targets for various conditions, including psychiatric disorders and cancer. sigmaaldrich.comsemanticscholar.org

In one study, the conversion of a highly selective σ1 receptor ligand into ligands with a preference for σ2 receptors was achieved through structural modifications. ucl.ac.be For example, compound 13b from this study, which incorporates a sulfur atom, exhibited high, subnanomolar affinity for both σ1 and σ2 receptors, although it was not selective. ucl.ac.be The binding affinities of several compounds for sigma receptors were determined using radioligand binding assays, with 3H-pentazocine for σ1 receptors and [3H]DTG for σ2 receptors. ucl.ac.be

The characterization of sigma receptors has been challenging due to a lack of highly selective ligands. nih.gov However, ligands like [3H]Tol2Gdn (1,3-di(2-[5-3H]tolyl)guanidine) have been developed as selective probes for sigma sites. nih.gov The σ1 receptor has been cloned and is known to modulate various neurotransmitter systems. sigmaaldrich.com In contrast, the σ2 receptor is less well-characterized, but σ2 agonists are being explored as potential anticancer agents. sigmaaldrich.com

Table 1: Sigma Receptor Binding Affinities of Selected Compounds

Compound σ-1 (Ki, nM) σ-2 (Ki, nM) σ-1/σ-2 Selectivity Ratio
5a 6.90 5.43 1.27
5b 4.66 2.25 2.07
5c 5.22 8.74 0.60
13b High Affinity High Affinity Not Selective

Data sourced from a study on the conversion of a selective sigma-1 ligand. ucl.ac.be

Neurokinin-1 (NK-1) Receptor Antagonism

The morpholine moiety is a key structural feature in some potent neurokinin-1 (NK-1) receptor antagonists. acs.org The NK-1 receptor, along with NK-2 and NK-3 receptors, belongs to the tachykinin receptor family and is involved in a variety of physiological processes including pain, inflammation, and emesis. acs.org The endogenous ligand for the NK-1 receptor is Substance P. acs.orgwikipedia.org

The discovery of NK-1 receptor antagonists represented a significant advancement in the management of chemotherapy-induced nausea and vomiting. wikipedia.org These antagonists work by competitively blocking the binding of Substance P to the NK-1 receptor. nih.gov Aprepitant, a morpholine-containing compound, was the first orally active NK-1 receptor antagonist approved for this indication. acs.orgnih.gov The development of newer agents like rolapitant, with a significantly longer half-life, has further improved therapeutic options. wikipedia.org

Structure-activity relationship studies have shown that a piperidine (B6355638) ring can confer selectivity for the NK-1 receptor. wikipedia.org The addition of specific chemical groups to this ring, such as an N-heteroaryl-2-phenyl-3-(benzyloxy) group, can produce selective NK-1 receptor antagonists. wikipedia.org

Melanocortin Receptor (e.g., MC4R) Agonism

The melanocortin receptor (MCR) system, consisting of five G-protein-coupled receptors (MC1R-MC5R), is involved in a wide range of physiological functions. medchemexpress.compalatin.com The melanocortin-4 receptor (MC4R) plays a crucial role in regulating energy homeostasis and food intake. medchemexpress.commdpi.com Genetic mutations that impair MC4R signaling can lead to severe obesity. palatin.com

Pyrrolidine bis-cyclic guanidine derivatives have been identified as a novel class of small molecule agonists for the melanocortin-3 receptor (MC3R), with some compounds showing selectivity over MC4R. nih.gov These compounds were discovered through high-throughput screening and exhibit nanomolar agonist activity at MC3R. nih.gov Further structure-activity relationship studies on this scaffold have aimed to identify the common pharmacophore required for full agonism at the MC3R. mdpi.com

Setmelanotide, a potent MC4R agonist, has been shown to be more potent than the endogenous ligand α-melanocyte stimulating hormone and can rescue signaling in some impaired MC4R mutants. nih.gov This highlights the therapeutic potential of targeting the MC4R in conditions of dysregulated energy balance. palatin.comnih.gov

Serotonin (B10506) and Histamine (B1213489) Receptor Ligand Development

The this compound scaffold has also been explored in the development of ligands for serotonin and histamine receptors. For instance, certain substituted indole compounds containing a guanidino or thiourea (B124793) moiety have been found to bind to serotonin 5HT1D/1B receptors. epo.org

In the realm of histamine receptors, simple structural modifications of histamine H3 receptor (H3R) antagonists containing a guanidine group have led to the discovery of potent muscarinic M2 and M4 receptor antagonists. nih.gov This highlights the potential for scaffold hopping and the discovery of multi-target ligands. The H3 receptor itself modulates the release of several neurotransmitters, including acetylcholine and serotonin. nih.govnih.gov Activation of H3 receptors has been shown to decrease serotonin transport by reducing the surface expression and phosphorylation of the serotonin transporter (SERT). nih.gov

Cellular Pathway Modulation and Functional Outcomes

Derivatives of this compound have been the subject of research to understand their effects on various cellular processes. These investigations have revealed their potential to modulate key signaling pathways and influence functional outcomes such as cell survival, proliferation, and death.

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. acs.orgnih.govnih.goved.ac.uk Dysregulation of this pathway is a common feature in many diseases, including cancer. nih.govnih.gov Morpholine-containing compounds have been identified as potential inhibitors of kinases within this pathway, such as PI3K and the mammalian target of rapamycin (B549165) (mTOR). acs.org The inhibition of the PI3K/Akt/mTOR pathway is a therapeutic strategy being explored for cancer treatment. nih.govnih.goved.ac.uk Some studies suggest that inhibiting this pathway can protect against certain types of cellular damage by inducing chaperone-mediated autophagy. nih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. mdpi.comnih.govnih.govrug.nlcsic.es It regulates the expression of a wide array of genes involved in detoxification, antioxidant defense, and proteostasis. mdpi.comnih.govcsic.es Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Keap1. mdpi.comcsic.es However, in response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of its target genes. csic.es This activation can also be modulated by various signaling pathways, including PI3K/AKT and MAPKs. mdpi.com The Nrf2 pathway is considered a double-edged sword, as its activation can be protective in normal cells but can also be co-opted by cancer cells to enhance their survival. mdpi.com

The amyloid cascade hypothesis is a central theory in the pathogenesis of Alzheimer's disease, involving the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase to produce amyloid-β (Aβ) peptides. rsc.orgmdpi.comnih.gov The accumulation of these peptides is believed to be a key event leading to neurodegeneration. rsc.orgnih.gov Consequently, inhibiting the secretase enzymes, particularly β-secretase (BACE1) and γ-secretase, is a major therapeutic strategy. rsc.orgmdpi.comnih.gov Guanidine and its derivatives have been investigated as potential inhibitors of these secretases. rsc.org While the provided information focuses on β-secretase and γ-secretase, there is no specific mention of δ-secretase inhibition by this compound derivatives in the search results.

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and eliminating damaged or cancerous cells. nih.govnih.gov Guanidine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govcsic.es One key pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.comfrontiersin.org

Specifically, certain guanidine derivatives have been found to trigger the intrinsic pathway of apoptosis. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.govfrontiersin.orgembopress.org The released cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases like caspase-9. nih.govfrontiersin.org Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govfrontiersin.orgmdpi.com The activation of caspase-3 can be observed through the cleavage of its substrates, like PARP (poly(ADP-ribose)polymerase). nih.gov

The following table summarizes the effects of certain guanidine derivatives on apoptotic events in U-937 leukemia cells.

CompoundEffect on ApoptosisCaspase ActivationCytochrome c Release
Guanidine derivatives (general) Potent inducers of apoptosis. nih.govMeditated by activation of initiator caspase-9 and executioner caspase-3. nih.govAssociated with the release of cytochrome c. nih.gov
Compound 6c Increased percentage of apoptotic cells (~10-fold). csic.esNot specified.Not specified.
Compound 6e Increased percentage of apoptotic cells (~5-fold). csic.esNot specified.Not specified.
Compound 6f Increased percentage of apoptotic cells (~10-fold). csic.esNot specified.Not specified.
Compound 6i Increased percentage of apoptotic cells (~13-fold). csic.esNot specified.Not specified.

This table is based on data from a study on guanidine derivatives containing a chalcone (B49325) skeleton and their effects on human leukemia cells.

The cell cycle is a tightly regulated process that governs cell division. Disruptions in cell cycle control can lead to uncontrolled proliferation, a hallmark of cancer. Some derivatives of this compound have been shown to interfere with cell cycle progression. csic.esresearchgate.net

For instance, a specific guanidine derivative containing a N-tosyl group and a morpholine ring, compound 6e, was found to induce cell cycle arrest at the G2-M phase in leukemia cells. csic.es This arrest was accompanied by a decrease in the proportion of cells in the G1 phase. csic.es The percentage of cells in the G2-M phase increased from approximately 14% in control cells to 27% in treated cells. csic.es This suggests that the compound may target key regulators of the G2-M transition, such as cyclin-dependent kinase 1 (CDK1). csic.es Similarly, other benzimidazole-chalcone derivatives have also been reported to cause G2/M phase arrest. researchgate.net

The table below illustrates the effect of compound 6e on the cell cycle of leukemia cells.

Treatment% of Cells in G1 Phase% of Cells in G2-M Phase
Control Not specified (significant decrease noted)~14%
Compound 6e Decreased27%

This data highlights the ability of certain guanidine derivatives to halt cell proliferation by interfering with the cell division cycle.

Antimicrobial Activities

Guanidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. nih.govmdpi.commdpi.comsioc-journal.cnturkjps.org

Studies have shown that amine- and guanidine-functionalized derivatives of natural products like betulinic, ursolic, and oleanolic acids exhibit significant bacteriostatic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these compounds were found to be more potent than the clinically used antibiotic vancomycin. nih.gov Furthermore, these derivatives also displayed excellent antifungal activity against Cryptococcus neoformans, being significantly more active than fluconazole. nih.gov

Other synthetic guanidine derivatives have also shown potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds demonstrating low minimal inhibitory concentrations (MICs). mdpi.com Decavanadate-bearing guanidine derivatives have also been reported to inhibit the growth of several bacterial strains, including E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. mdpi.com Additionally, novel guanidine hydrazones have exhibited antibacterial properties against a range of gram-positive, gram-negative, and multidrug-resistant strains. sioc-journal.cn

The following table provides a summary of the antimicrobial activity of some guanidine derivatives.

Derivative TypeTarget Microorganism(s)Observed Activity
Amine- and guanidine-functionalized triterpene acids Staphylococcus aureus (MRSA), Cryptococcus neoformansHigh bacteriostatic activity against MRSA (MICs ≤ 0.25 μg/ml); excellent antifungal activity against C. neoformans (MICs as low as 0.25 μg/ml). nih.gov
Benzyl and phenyl guanidine derivatives Staphylococcus aureus, Escherichia coli, MRSAPotent inhibitory activity with MIC values in the low µg/mL range. mdpi.com
Decavanadate-bearing guanidine derivatives E. coli, P. aeruginosa, S. aureus, E. faecalisInhibition of bacterial growth at a micromolar level. mdpi.com
Guanidine hydrazone derivatives Gram-positive, gram-negative, and multidrug-resistant strainsAntibacterial properties with MICs in the range of 0.5-64 μg/mL. sioc-journal.cn

Antibacterial Efficacy against Gram-Positive and Gram-Negative Organisms

Guanidine-containing compounds have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The cationic nature of the guanidine group at physiological pH is considered a key factor in their antibacterial action. mdpi.comnih.gov Studies on various guanidine-core small molecules show promising results as therapeutic alternatives for infections caused by clinically relevant bacterial strains. mdpi.comnih.gov

Derivatives have been tested against a panel of bacteria, including multiple strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov For instance, certain lipoguanidines, which are hybrids of guanidines and fatty acids, exhibit good activity against wild-type and drug-resistant Staphylococcus aureus and Enterococci strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL. nih.gov However, activity against Gram-negative bacteria can be more variable, with some derivatives showing moderate efficacy. nih.gov For example, a guanidine-core compound (referred to as compound 4 in one study) showed some activity against E. coli, particularly an ESBL-producing strain. nih.gov Another compound, isopropoxy benzene (B151609) guanidine (IBG), was effective against Riemerella anatipestifer with MIC values of 0.5–2 μg/mL but lacked activity against other tested Gram-negative bacteria like E. coli and Salmonella. frontiersin.org

Antibacterial Activity of Guanidine Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Lipoguanidines (5a-j)Staphylococcus aureus2 - 8 nih.gov
Lipoguanidines (5a-j)Enterococci2 - 8 nih.gov
Lipoguanidines (5a, 5b)Acinetobacter baumannii8 - 16 nih.gov
Lipoguanidines (5a, 5b)Klebsiella pneumoniae8 - 16 nih.gov
Isopropoxy benzene guanidine (IBG)Riemerella anatipestifer0.5 - 2 frontiersin.org
Symmetric Dimeric Guanidine Derivative (2)Gram-positive & Gram-negative pathogens1 - 8

The primary mechanism of bacterial growth inhibition by guanidine derivatives is the disruption of the bacterial cell membrane. The positively charged guanidinium group engages in electrostatic interactions with the negatively charged components of the bacterial membrane, such as anionic lipids. nih.govresearchgate.net This interaction compromises membrane integrity, leading to the rupture of the cell wall, leakage of cytoplasmic contents, and ultimately, bacterial death. frontiersin.orgrsc.org This membrane-targeting action is advantageous as it is less likely to induce the development of drug resistance compared to antibiotics with specific intracellular targets. researchgate.netrsc.org

In addition to direct membrane damage, some guanidine derivatives may act as modulators of drug resistance by inhibiting efflux pumps. These pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, thereby contributing to multidrug resistance (MDR). mdpi.com For example, certain compounds with an aminoguanidine (B1677879) functional group have been investigated as potential inhibitors of the NorA efflux pump in S. aureus. mdpi.com By blocking these pumps, guanidine derivatives can restore the susceptibility of resistant bacteria to conventional antibiotics. frontiersin.orgmdpi.com

A significant area of research is the efficacy of guanidine derivatives against multidrug-resistant (MDR) bacteria, which pose a major threat to global health. mdpi.comu-tokyo.ac.jp Methicillin-resistant Staphylococcus aureus (MRSA) is a particularly problematic Gram-positive pathogen that causes difficult-to-treat infections. mdpi.comu-tokyo.ac.jp

Several studies have demonstrated that guanidine-based compounds are active against MRSA. mdpi.comnih.gov For instance, a guanidine-core compound (compound 4) inhibited the growth of two clinical MRSA isolates by over 90%. nih.gov A nanocomposite made of polymeric guanidine hydrochloride decorated with silver nanoparticles (PGH@AgNPs) showed an MIC value of 8 µg/mL against a clinical isolate of MRSA. rsc.org Furthermore, engineered low-cationic peptides incorporating guanidine have shown remarkable antibacterial activity against MRSA in both laboratory and animal models. nih.gov This activity against resistant strains highlights the potential of guanidine-based structures in developing new antibiotics to combat the challenge of MDR. nih.gov

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans)

Derivatives of guanidine have also been evaluated for their antifungal properties against various pathogenic fungi. Candida albicans, an opportunistic fungal pathogen and a common cause of nosocomial bloodstream infections, has been a primary target in this research. mdpi.commdpi.com

Polyhexamethylene guanidine hydrochloride (PHMGH), a polymeric guanidine, has demonstrated more potent antifungal activity against several pathogenic fungi than the conventional drug amphotericin B, with MIC values ranging from 1.25 to 2.5 µg/mL against two Candida species. mdpi.comresearchgate.net Other synthetic guanidine derivatives have also shown promising results. One study reported a pyrrole-diguanide derivative with MIC values of 1–8 μg/mL against seven different Candida species. nih.gov Another investigation found that a specific thiazoyl guanidine derivative (6h) exhibited potent activity against Aspergillus fumigatus. nih.gov The antifungal potential of these compounds underscores their broad-spectrum antimicrobial capabilities. nih.gov

Antifungal Activity of Guanidine Derivatives

Compound/DerivativeFungal SpeciesActivity (MIC in µg/mL)Reference
Polyhexamethylene guanidine hydrochloride (PHMGH)Candida species1.25 - 2.5 mdpi.com
Pyrrole-diguanide derivative (7)Candida species (seven strains)1 - 8 nih.gov
Pyrrole-diguanide derivative (7)Aspergillus fumigatus16 nih.gov
Guanidine derivative (39)Candida albicans strains0.78 mdpi.com
Guanidine derivative (39)Fusarium solani strains3.13 mdpi.com

Similar to their antibacterial action, the fungicidal effect of guanidine derivatives is primarily attributed to their interaction with the fungal cell membrane. researchgate.net Studies using C. albicans as a model organism have shown that treatment with polyhexamethylene guanidine hydrochloride (PHMGH) leads to significant changes in cell size and granularity. researchgate.netnih.gov

The mechanism involves the disruption of the plasma membrane's phospholipid bilayer. researchgate.net Labeling studies have indicated a substantial loss of phospholipid area in the plasma membrane following treatment. researchgate.netnih.gov This damage culminates in the formation of pores in the cell membrane. researchgate.netnih.gov Experiments have demonstrated that PHMGH induces pores with a size estimated to be between 2.3 and 3.3 nm, leading to membrane depolarization and leakage of intracellular components, such as K+ ions, which ultimately results in cell death. researchgate.net

Antineoplastic Activities in Preclinical Models

Beyond their antimicrobial effects, guanidine derivatives have been investigated for their potential as anticancer agents. nih.gov Hematological malignancies, which are cancers affecting the blood, bone marrow, and lymph nodes, represent a key area of this research. nih.govmdpi.com The development of novel compounds that can overcome drug resistance and selectively target cancer cells is a critical goal in oncology. nih.gov

Several studies have reported the cytotoxic effects of synthetic guanidine derivatives against various human leukemia cell lines. nih.govulpgc.es In one study, a series of guanidines containing a 1,3-diphenylpropenone (chalcone) core were evaluated. nih.govcsic.es The most potent compound in this series, which featured an N-tosyl group and an N-methylpiperazine moiety, was cytotoxic against leukemia cell lines including U-937, HL-60, MOLT-3, and NALM-6. nih.govulpgc.es Its IC50 value against U-937 cells was 1.6 ± 0.6 µM, comparable to the established antineoplastic agent etoposide. nih.govulpgc.es This cell death was found to be mediated by apoptosis, involving the activation of caspases. nih.govulpgc.es

Another study of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which included (pyridin-3/4-yl)cyanoguanidine structures, found that several compounds showed low nanomolar cytotoxic activity against various hematological cancer cell lines, including ML2 (acute myeloid leukemia), JRKT (acute T-cell leukemia), and NMLW (Burkitt lymphoma). unil.chunil.ch Specifically, a benzimidazole (B57391) derivative containing a morpholinopropyl group, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one, was shown to reduce the proliferation of cancer cell lines, demonstrating outcomes superior to cisplatin (B142131) in some cases. researchgate.net These findings suggest that guanidine-based structures are a promising scaffold for the development of new therapies for hematological cancers. ulpgc.es

Cytotoxicity of Guanidine Derivatives against Leukemia Cell Lines

Compound/DerivativeCell LineActivity (IC50)Reference
Guanidine-Chalcone Hybrid (6f)U-937 (Histiocytic lymphoma)1.6 ± 0.6 µM nih.govulpgc.es
Guanidine-Chalcone Hybrid (6f)HL-60 (Promyelocytic leukemia)< 10 µM csic.es
Guanidine-Chalcone Hybrid (6f)MOLT-3 (T-cell leukemia)< 10 µM csic.es
Guanidine-Chalcone Hybrid (6f)NALM-6 (B-cell precursor leukemia)< 10 µM csic.es
NAMPT Inhibitor (35a)ML2 (Acute myeloid leukemia)18 pM unil.ch
NAMPT Inhibitor (39a)ML2 (Acute myeloid leukemia)46 pM unil.ch

Computational and Structural Biology Investigations of 1 3 Morpholinopropyl Guanidine Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. sphinxsai.com These studies are crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors.

Prediction of Ligand-Target Binding Modes

In the context of 1-(3-Morpholinopropyl)guanidine derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active site of neuronal Nitric Oxide Synthase (nNOS). These studies are often part of a broader workflow that includes pharmacophore modeling and virtual screening to identify novel inhibitors. mdpi.comnih.gov For instance, a notable study focused on a series of nNOS inhibitors, including a compound featuring the morpholinopropylguanidine moiety, to understand their interaction with the enzyme. The docking simulations revealed that these derivatives can fit within the binding pocket of nNOS, and their specific orientation is crucial for their inhibitory activity. mdpi.com

Analysis of Key Protein-Ligand Interactions

The inhibitory potency of this compound derivatives against nNOS is dictated by a network of interactions with key amino acid residues in the enzyme's active site. Molecular docking studies have been pivotal in identifying these critical interactions. nih.gov The guanidinium (B1211019) group, a common feature in nNOS inhibitors, typically forms a bidentate hydrogen bond with a conserved glutamate (B1630785) residue (Glu592 in human nNOS). This interaction is a primary anchor for the inhibitor within the active site. nih.gov

The morpholino group and the propyl linker also play significant roles. The morpholine (B109124) ring can engage in hydrophobic interactions with nonpolar residues, while the oxygen atom can act as a hydrogen bond acceptor. The propyl chain provides the necessary flexibility for the molecule to adopt an optimal conformation for binding. Docking studies have shown that the precise positioning of the morpholino group can influence selectivity over other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS). escholarship.orgnih.gov Differences in the amino acid composition of the active sites of these isoforms can be exploited to design inhibitors with high selectivity for nNOS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com These models are valuable for predicting the activity of newly designed compounds without the need for their synthesis and biological testing.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov In a study of nNOS inhibitors that included a morpholino-containing guanidine (B92328) derivative, a CoMFA model was developed to understand the structural requirements for high inhibitory potency. nih.gov

The CoMFA model yielded a good cross-validated correlation coefficient (q²) of 0.513, indicating its predictive ability. The analysis of the CoMFA contour maps provided valuable insights. For example, the electrostatic field map indicated that a negatively charged substituent in the region of the guanidine isostere is unfavorable for activity. The steric field map showed that bulky groups around certain positions of the molecule could enhance binding affinity. mdpi.com These findings from the CoMFA model were consistent with the pharmacophore hypothesis and provided a structural basis for the observed activities of the inhibitors. mdpi.comnih.gov The steric and electrostatic contributions were found to be 45.1% and 54.9%, respectively, highlighting the importance of both factors in determining the inhibitory activity. nih.gov

Below is a table summarizing the statistical results of the CoMFA model for the nNOS inhibitors.

ParameterValue
Cross-validated correlation coefficient (q²)0.513
Optimal number of components4
Non-cross-validated correlation coefficient (r²)0.933
Standard error of estimate (SEE)0.134
F-value149.950
Steric contribution45.1%
Electrostatic contribution54.9%
Predictive correlation coefficient (r²_pred) for the test set0.742
Data from a study on nNOS inhibitors including a morpholino-containing guanidine derivative. nih.gov

Pharmacophore Model Generation and Validation

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. nih.gov For the this compound derivatives and their analogs targeting nNOS, pharmacophore models have been generated based on a set of known active inhibitors. mdpi.com

One such study identified a best pharmacophore model (MODEL 012) which consisted of seven features: three hydrophobes, one donor atom, one acceptor atom, and two positive nitrogens. mdpi.com The alignment of the low-energy conformations of the active molecules with this pharmacophore model showed a satisfactory superimposition of the key features. This validated pharmacophore model can then be used as a 3D query for virtual screening of large compound databases to identify new potential nNOS inhibitors. mdpi.comnih.gov The cyan, magenta, green, and red spheres in the model represent hydrophobes, donor atoms, acceptor atoms, and positive nitrogens, respectively. mdpi.com

Integration of 1 3 Morpholinopropyl Guanidine Scaffolds in Advanced Materials and Delivery Systems

Functionalized Polymeric Systems

The versatility of the 1-(3-Morpholinopropyl)guanidine scaffold is particularly evident in the field of polymer chemistry, where it has been used to create functionalized polymeric systems for a range of biomedical applications, from gene delivery to antimicrobial materials.

Guanidinium-functionalized polycarbonates have emerged as promising non-viral vectors for the delivery of genetic material, including plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govacs.org The positively charged guanidinium (B1211019) groups are capable of electrostatically complexing with the negatively charged phosphate (B84403) backbone of nucleic acids, forming nanoparticles known as polyplexes. nih.govpnas.org This complexation protects the genetic material from enzymatic degradation.

Researchers have designed and synthesized amphipathic carbonate co-oligomers that feature guanidinium-rich side chains to bind siRNA and hydrophobic side chains to aid in cellular entry. pnas.org These oligocarbonates can effectively complex, deliver, and release siRNA inside cells, leading to significant knockdown of target proteins. pnas.org The development of guanidinylated bioreducible polymers (GBP) further enhances gene delivery by incorporating disulfide bonds that are cleaved in the reducing environment of the cytoplasm, facilitating the release of the pDNA. nih.gov These polymers have demonstrated high cellular uptake and strong nuclear localization, making them efficient candidates for gene delivery systems. nih.gov

In the context of siRNA delivery for cancer therapy, polycarbonates functionalized with both guanidine (B92328) and morpholine (B109124) groups have been developed to transport histone deacetylase 5 (HDAC5) siRNA. nih.govacs.orgfigshare.com The combination of these functional groups in biocompatible and biodegradable polycarbonate vectors allows for efficient complexation and cellular uptake. acs.org One such polymer, combining morpholine and guanidine functions, achieved a significant reduction in mRNA and protein levels in HeLa cells, comparable to the standard transfection agent PEI. acs.org

Table 1: Research Findings on Guanidinium-Functionalized Polycarbonates for Gene/siRNA Delivery

Polymer SystemApplicationKey Findings
Guanidinium-rich amphipathic oligocarbonatessiRNA deliveryEffectively complex, deliver, and release siRNA, resulting in robust protein knockdown. pnas.org
Guanidinylated Bioreducible Polymer (GBP)Gene deliveryForms stable polyplexes with pDNA, shows minimal cytotoxicity, and high transfection efficiency due to bioreducibility and nuclear localization. nih.gov
Guanidine and morpholine functionalized polycarbonatessiRNA delivery (HDAC5)Efficiently deliver HDAC5 siRNA into cancer cells, leading to decreased cell proliferation. nih.govacs.org
Polycarbonates with morpholine and guanidine functionssiRNA delivery (HDAC7)Showed significant decrease of mRNA and protein levels, similar to PEI, with lower cytotoxicity. acs.orguliege.be

The morpholino group, a key component of the this compound scaffold, plays a critical role in overcoming a major barrier in gene delivery: endosomal escape. After a polyplex enters a cell via endocytosis, it is trapped within an endosome, which gradually acidifies. For the therapeutic payload to reach the cytoplasm, it must escape the endosome before being degraded by lysosomal enzymes.

Morpholino-functionalized polycarbonates exhibit a "proton sponge" effect. The morpholine groups have a pKa that allows them to become protonated as the pH within the endosome drops. researchgate.net This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm. researchgate.net

Studies have shown a direct correlation between the presence of morpholine groups in polycarbonate polymers and their buffering capacity. researchgate.net Acid-base titration curves demonstrate that the buffering capacity increases with the ratio of morpholine to guanidine groups. researchgate.net This enhanced buffering capacity is crucial for the high gene silencing ability of these nanoparticles. researchgate.net The combination of the guanidinium group for nucleic acid binding and the morpholino group for endosomal escape creates a highly effective delivery system. acs.orguliege.be

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Guanidinium-side-chain functionalized polycarbodiimides have been synthesized as mimics of natural antimicrobial peptides. acs.org These cationic and amphiphilic polymers derive their antimicrobial activity from the guanidinium group, which interacts with and disrupts negatively charged bacterial cell membranes. acs.orgnih.gov

A family of these polymers has been created using a "click" reaction to attach an azido (B1232118) guanidinium salt to alkyne-functionalized polycarbodiimides. acs.orgnih.govresearchgate.net By varying the length of the alkyl side chains in the polymer backbone, researchers can tune the hydrophilic/hydrophobic balance. acs.orgnih.gov This balance is critical, as it profoundly affects both antimicrobial efficacy and hemolytic activity. acs.orgnih.gov These polycarbodiimide-guanidinium-triazole conjugates have demonstrated moderate to significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Acinetobacter baumannii) bacteria. acs.orgnih.gov

Table 2: Antimicrobial Activity of Guanidinium-Functionalized Polycarbodiimides

Polymer StructureTarget BacteriaKey Findings
Guanidinium-side-chain functionalized polycarbodiimidesS. aureus, MRSA, E. coli, A. baumanniiHydrophilic/hydrophobic balance influences antimicrobial and hemolytic activities. acs.orgnih.gov
Polycarbodiimide-guanidinium-triazole conjugatesGram-positive and Gram-negative bacteriaOffered moderate to significant antibacterial activity. acs.orgnih.gov

Polyhexamethylene guanidine (PHMG) and its salts are well-established cationic antimicrobial polymers. nih.govmdpi.com These polymers feature repeating guanidine groups along their main chain, which confers a high positive charge density. nih.govmdpi.com This positive charge drives the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. researchgate.net

The proposed mechanism of action involves the disruption of the cell membrane, leading to the formation of pores, leakage of essential intracellular components like potassium ions (K+), and ultimately, cell death. nih.gov Studies using model organisms like Candida albicans have shown that PHMG treatment leads to membrane depolarization and a significant loss of the phospholipid area in the plasma membrane. nih.gov Guanidine-based polymers are noted for their high water solubility and efficiency, making them suitable for various applications, including hygiene products. mdpi.com Their mechanism, which relies on physical disruption of the membrane, is believed to reduce the likelihood of bacteria developing resistance. mdpi.com

Bioconjugate and Peptidomimetic Development

The guanidine functional group is a cornerstone in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. This is largely due to the guanidinium group being a key component of the amino acid arginine, which is frequently involved in biological recognition and binding events. nih.govresearchgate.net

Guanidine-containing compounds, including peptidomimetics, are explored for a vast array of therapeutic uses. nih.govresearchgate.nettandfonline.com The guanidinium group's ability to form strong, directional hydrogen bonds and electrostatic interactions makes it a privileged structure in drug design. sci-hub.se

Researchers have synthesized and screened libraries of guanidine-containing compounds for various pharmacological activities. researchgate.netsci-hub.se For instance, bis-cyclic guanidine heterocyclic peptidomimetics derived from reduced tripeptides have been developed as potential analgesics. nih.gov These compounds have shown the ability to interact with multiple opioid receptors (mu, delta, and kappa), a strategy that may lead to safer analgesics with fewer side effects like respiratory depression. nih.gov The development of new synthetic methods has led to a surge in lead structures with a guanidine core for potential use as anti-inflammatory, anti-diabetic, and chemotherapeutic agents. nih.govresearchgate.net

Targeted Delivery Strategies via Antibody-Drug Conjugates

The rationale for its potential use stems from the distinct and complementary roles of its two primary moieties. The guanidinium group is a well-established pharmacophore known for its ability to facilitate cell membrane translocation. As a strong base, it is protonated at physiological pH, forming a delocalized cation that can engage in hydrogen bonding and electrostatic interactions with negatively charged components of the cell surface, such as phospholipids (B1166683) and proteoglycans. This interaction can promote cellular uptake, a mechanism leveraged by naturally occurring cell-penetrating peptides (CPPs) rich in arginine residues. acs.org The conjugation of guanidinium-rich transporters has been shown to enhance the intracellular delivery of various cargo molecules. google.com In the context of an ADC, incorporating a guanidinium moiety could theoretically enhance the internalization of the ADC itself or facilitate the uptake of the released payload by target or adjacent bystander cells.

A hypothetical ADC linker incorporating the this compound scaffold could therefore offer a dual advantage: the morpholine component would serve as a hydrophilic spacer to ensure good biophysical characteristics, while the terminal guanidinium group could act as a cell-penetrating enhancer. Such a linker could be engineered with a cleavable site—for instance, a protease-sensitive dipeptide like valine-citrulline (Val-Cit) or a pH-sensitive hydrazone—positioned between the guanidinium-morpholine scaffold and the cytotoxic drug. frontiersin.org Upon cleavage within the tumor microenvironment or inside the cancer cell's lysosome, the released payload, still attached to the this compound moiety, might exhibit enhanced cell permeability, potentially improving its ability to reach its intracellular target and exert a more potent bystander effect.

The table below illustrates a conceptual framework for an ADC that integrates the this compound scaffold.

ComponentExample MoietyRationale for Inclusion
Antibody TrastuzumabA humanized monoclonal antibody that targets the HER2 receptor, which is overexpressed on certain cancer cells, providing tumor specificity.
Linker MPG-Val-Cit-PABCA hypothetical, multi-component linker. MPG (this compound) provides hydrophilicity and a potential cell-penetrating function. Val-Cit (Valine-Citrulline) is a dipeptide substrate for lysosomal proteases like Cathepsin B, ensuring intracellular cleavage. frontiersin.orgPABC (p-aminobenzyl carbamate) is a self-immolative spacer that releases the payload upon Val-Cit cleavage.
Payload MMAE (Monomethyl Auristatin E)A highly potent antimitotic agent that inhibits tubulin polymerization. Its efficacy is enhanced by targeted delivery via the ADC, minimizing systemic exposure. acs.org

While the synthesis and evaluation of ADCs featuring the precise this compound structure remain a subject for future research, the foundational principles supporting its potential utility are well-grounded in the current understanding of advanced drug delivery and bioconjugation chemistry. The continued exploration of multifunctional linkers that can positively influence both the physicochemical properties and the biological activity of ADCs is a critical frontier in the development of the next generation of these targeted therapies.

Future Research Trajectories and Scientific Prospects

Exploration of Undiscovered Biological Targets and Pathways

The guanidinium (B1211019) group, a key feature of 1-(3-Morpholinopropyl)guanidine, is known to interact with a variety of biological targets, often through the formation of salt bridges and hydrogen bonds with amino acid residues like aspartate and glutamate (B1630785). ineosopen.org While some guanidine (B92328) derivatives have established roles as, for example, inhibitors of nitric oxide synthase (NOS) or as antibacterial agents, the full spectrum of their biological interactions remains an active area of investigation. sci-hub.senih.gov

Future research will likely focus on screening this compound and its analogs against a broad panel of biological targets to identify novel activities. This could involve high-throughput screening assays against various receptors, enzymes, and ion channels. Given the prevalence of the guanidinium moiety in compounds targeting the central nervous system (CNS), exploring its effects on neuronal receptors is a promising avenue. sci-hub.se For instance, certain guanidine derivatives have been investigated as modulators of neuropeptide FF receptors, which are involved in pain and opioid signaling. sci-hub.se

Furthermore, the morpholine (B109124) ring is a common scaffold in CNS drug candidates due to its favorable physicochemical properties, including its ability to improve solubility and cross the blood-brain barrier. acs.orgnih.gov The presence of the N-morpholinopropyl moiety, in particular, has been utilized in the development of selective dopamine (B1211576) D3 receptor agonists. acs.org Therefore, investigating the potential of this compound to modulate various CNS targets, including those implicated in neurodegenerative diseases and psychiatric disorders, is a logical next step. Computational modeling and docking studies could aid in predicting potential interactions with these targets, guiding experimental validation. mdpi.comrug.nl

Rational Design of Highly Selective and Potent Modulators

The principles of rational drug design offer a powerful framework for optimizing the therapeutic potential of this compound. researchgate.net By systematically modifying its structure, researchers can aim to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.govnih.gov For instance, the length and nature of the propyl linker between the morpholine and guanidine groups can be varied to understand its impact on biological activity. The substitution pattern on the guanidine nitrogen atoms can also be explored, as it is known to significantly influence the basicity and, consequently, the biological activity of guanidine derivatives. sci-hub.se

Computational methods, such as Comparative Molecular Field Analysis (CoMFA), can be employed to build predictive models that correlate structural features with biological activity. mdpi.com These models can then guide the synthesis of new analogs with improved properties. For example, if a particular biological target is identified, the design of new derivatives can focus on optimizing interactions with the target's binding site. This could involve introducing additional functional groups to form specific hydrogen bonds or hydrophobic interactions. The goal is to develop modulators that are not only potent but also highly selective for their intended target, thereby minimizing off-target effects.

Development of Innovative Synthetic Methodologies

The advancement of synthetic organic chemistry will play a pivotal role in exploring the full potential of this compound and its derivatives. While general methods for the synthesis of guanidines are well-established, there is always a need for more efficient, versatile, and environmentally friendly approaches. scholaris.cascholaris.ca

Future research in this area could focus on developing novel guanylation reactions that allow for the introduction of the guanidine moiety onto the morpholinopropyl scaffold with high yield and selectivity. acs.org This might include the use of new reagents or catalytic systems. For example, the use of solid-supported reagents or flow chemistry could facilitate the rapid and efficient synthesis of a library of analogs for biological screening.

Furthermore, the development of methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the introduction of diverse chemical functionalities into the molecule at a late stage of the synthesis, enabling the rapid exploration of a wider chemical space and the fine-tuning of its properties. The synthesis of functionalized guanidinium-based ionic liquids and their potential applications are also an emerging area of interest. researchgate.net

Integration with Emerging Therapeutic Modalities and Technologies

The unique properties of the guanidinium group make it an attractive component for integration with emerging therapeutic modalities and technologies. The positive charge of the guanidinium ion at physiological pH allows it to interact with negatively charged biological molecules such as DNA and cell membranes. nih.govmdpi.com

One promising area of research is the use of guanidinium-based compounds as molecular transporters or "molecular glues" for the delivery of therapeutic agents, including nucleic acids and proteins, into cells. ineosopen.orgresearchgate.net The this compound scaffold could be incorporated into larger molecular architectures, such as dendrimers or polymers, to create novel drug delivery systems. researchgate.netmagtech.com.cn These systems could potentially enhance the cellular uptake and therapeutic efficacy of various drugs.

Another exciting prospect is the development of guanidinium-based theranostics, which combine therapeutic and diagnostic capabilities in a single agent. The guanidine moiety could be functionalized with imaging agents, allowing for the visualization of drug distribution and target engagement in real-time. Furthermore, the development of prodrug strategies, where the guanidine group is temporarily masked to improve oral bioavailability, represents a significant area for future research. A recent study demonstrated a novel prodrug strategy based on reversibly degradable guanidine imides, which significantly enhanced the oral bioavailability of a broad-spectrum anti-influenza agent. acs.org Applying similar strategies to this compound could unlock its potential for oral administration.

Q & A

Basic Research Questions

Q. What methodologies are optimal for synthesizing 1-(3-Morpholinopropyl)guanidine with high purity?

  • Methodological Answer : The compound is typically synthesized via alkylation reactions. For example, huprine derivatives can be alkylated using 3-morpholinopropyl methanesulfonate under basic conditions (e.g., KOH in DMSO at room temperature) . Alternatively, coupling reactions with 3-morpholinopropan-1-amine and carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid) using carbodiimide-based coupling agents yield the target compound, as seen in antiviral drug development . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS.

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify proton environments (e.g., morpholine ring protons at δ 2.4–2.5 ppm and guanidine NH signals at δ 6.8–7.2 ppm) .
  • FT-IR : Confirm guanidine C=N stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ for C₉H₁₈N₄O) .
  • Elemental Analysis : Ensure >98% purity by matching experimental and theoretical C/H/N/O ratios .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation . Avoid exposure to strong oxidizers or acids, which may induce hazardous reactions (e.g., gas evolution or exothermic decomposition) . For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced Research Questions

Q. How does this compound modulate ion channels in neurological studies, and what experimental designs validate this mechanism?

  • Methodological Answer : In anticonvulsant research, the compound inhibits voltage-gated sodium (Nav) and L-type calcium channels (Cav). Experimental protocols include:

  • Electrophysiology : Use patch-clamp assays on hippocampal neurons to measure IC₅₀ values (e.g., ~12 µM for Nav1.2 inhibition) .
  • Calcium Imaging : Treat neuronal cultures with KCl depolarization and quantify intracellular Ca²⁺ flux reduction using Fluo-4 AM dye .
  • Control Experiments : Compare results with reference blockers (e.g., ethosuximide for Cav) to confirm specificity .

Q. What strategies resolve contradictions in efficacy data across different disease models (e.g., epilepsy vs. antiviral activity)?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Curves : Establish ED₅₀ values in multiple models (e.g., maximal electroshock vs. hepatitis C replicon assays) to identify model-specific potency .
  • Metabolic Profiling : Use LC-MS/MS to compare hepatic metabolism rates, which may reduce bioavailability in certain models .
  • Receptor Binding Assays : Screen for off-target interactions (e.g., TRPV1 receptor affinity) that may skew results .

Q. How can researchers design in vitro-to-in vivo translation studies for this compound’s antinociceptive effects?

  • Methodological Answer :

  • In Vitro : Measure TRPV1 receptor inhibition in transfected HEK293 cells using capsaicin-induced calcium influx assays .
  • In Vivo : Use rodent models (e.g., formalin-induced paw licking) with intraperitoneal administration (5–20 mg/kg). Monitor hepatotoxicity via serum ALT/AST levels post-treatment .
  • PK/PD Modeling : Correlate plasma concentrations (HPLC-MS) with pain response reduction to optimize dosing regimens .

Key Considerations for Researchers

  • Safety Protocols : Follow GHS hazard guidelines (H302, H315) with PPE (gloves, goggles) and fume hood use .
  • Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SEM .
  • Ethical Compliance : Adhere to IACUC protocols for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.